molecular formula C5H8N2O2 B2993806 (2E)-2-(nitromethylidene)pyrrolidine CAS No. 50901-58-1

(2E)-2-(nitromethylidene)pyrrolidine

Cat. No.: B2993806
CAS No.: 50901-58-1
M. Wt: 128.131
InChI Key: LKMGDZMCCPSUFI-SNAWJCMRSA-N
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Description

(2E)-2-(Nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring with a nitromethylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(nitromethylidene)pyrrolidine can be achieved through various methods. One efficient methodology involves the nitrile-stabilized synthesis via tandem alkynyl aza-Prins–Ritter reactions. This process is mediated by triflic acid and results in good yields with separable Z/E isomers within a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-(Nitromethylidene)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(Nitromethylidene)pyrrolidine has several applications in scientific research:

Comparison with Similar Compounds

By understanding the properties, synthesis, reactions, and applications of (2E)-2-(nitromethylidene)pyrrolidine, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

(2E)-2-(nitromethylidene)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMGDZMCCPSUFI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\[N+](=O)[O-])/NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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